molecular formula C19H27BrN4O6S B2956037 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 868980-91-0

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2956037
CAS No.: 868980-91-0
M. Wt: 519.41
InChI Key: JTMVVYBMWJFVMY-UHFFFAOYSA-N
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Description

N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a high-purity chemical compound designed for research and development purposes. This synthetic small molecule features a complex structure integrating an oxazolidine core, a 4-bromophenyl sulfonyl group, and a morpholinopropyl side chain, contributing to its potential as a valuable intermediate in medicinal chemistry and drug discovery research . The structural motifs present in this compound, particularly the oxazolidinone and morpholine groups, are commonly found in biologically active molecules and pharmaceutical candidates . The 4-bromophenyl sulfonyl moiety can act as a key functional handle for further chemical modifications, making this reagent a versatile building block for constructing compound libraries. Researchers can utilize this chemical in the synthesis of more complex molecules, investigation of structure-activity relationships, and exploration of novel therapeutic agents. This product is provided exclusively for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet prior to handling and conduct all risk assessments appropriate for laboratory chemicals.

Properties

IUPAC Name

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-10-13-30-17(24)14-22-19(26)18(25)21-6-1-7-23-8-11-29-12-9-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMVVYBMWJFVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines oxazolidinone and oxalamide functional groups, which are known for their therapeutic properties, particularly in medicinal chemistry. The presence of the sulfonyl group further enhances its biological profile, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H25BrN4O6S, with a molecular weight of 505.4 g/mol. Its unique structure includes:

  • Oxazolidinone ring : Contributes to antibacterial and anti-inflammatory properties.
  • Sulfonamide moiety : Known for its role in various biological activities, including enzyme inhibition.
  • Morpholinopropyl group : Potentially enhances solubility and bioavailability.

The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active site residues in target proteins, while the bromophenyl sulfonyl group engages in hydrophobic interactions, modulating the activity of these proteins.

Antibacterial Activity

Studies have indicated that compounds containing oxazolidinone structures exhibit significant antibacterial properties. The mechanism typically involves inhibition of bacterial protein synthesis, making them effective against resistant strains.

Anti-inflammatory Activity

Research suggests that derivatives with a sulfonamide group can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, related compounds have shown IC50 values lower than that of celecoxib, a standard anti-inflammatory drug, indicating promising anti-inflammatory potential.

Analgesic Activity

The analgesic effects of similar oxazolidinone derivatives have been evaluated through various pharmacological tests such as the writhing test and hot plate test. These studies often demonstrate significant pain relief compared to control groups, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized various oxazolones containing sulfonamide groups and characterized them using spectral techniques like FT-IR and NMR. The acute toxicity was assessed using OECD guidelines, revealing low toxicity profiles for these compounds .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities against COX enzymes and other pain-related targets. These studies indicated that certain derivatives exhibited strong binding capabilities, supporting their potential as therapeutic agents .
  • Histopathological Assessments : Histopathological examinations conducted on animal models treated with related compounds showed no significant adverse effects on preserved organs, reinforcing the safety profile of these compounds .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntibacterialInhibition of protein synthesis
Anti-inflammatoryCOX enzyme inhibition
AnalgesicPain relief in pharmacological tests

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in the sulfonyl aryl group and nitrogen-containing substituents:

Compound Name Sulfonyl Group N-Substituent Molecular Weight Key Features
Target Compound: N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide 4-Bromophenyl 3-Morpholinopropyl Not provided Bromine enhances hydrophobicity; morpholine improves solubility
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide 4-Nitrophenyl 3-Morpholinopropyl 485.5 Nitro group is strongly electron-withdrawing; may increase reactivity
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide 4-Chlorophenyl Pyridin-3-ylmethyl 438.9 Chlorine offers moderate hydrophobicity; pyridine introduces basicity
Substituent Impact:
  • Bromine vs. Chlorine vs. Nitro groups are strongly electron-withdrawing, which may stabilize negative charges or influence electronic interactions in target binding .
  • Morpholinopropyl vs.
Physicochemical Properties:
  • Melting Points : Oxalamides with bulky substituents (e.g., adamantyl derivatives in ) exhibit high melting points (>210°C), suggesting the bromo analog may also have significant thermal stability.
  • Solubility: The morpholinopropyl group likely enhances aqueous solubility compared to the pyridinylmethyl analog, which may form crystalline salts due to basicity .

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